Bis-aminooxy-PEG4
Description
Site-Specific Bioconjugation via Oxime Ligation
Oxime ligation provides a method for site-specific bioconjugation by targeting specific aldehyde or ketone moieties on biomolecules. ualberta.canih.govprecisepeg.com This is particularly advantageous for creating well-defined conjugates with controlled stoichiometry and location of the attached molecule.
Conjugation to Aldehyde-Functionalized Biomolecules
The reaction between the aminooxy groups of Bis-aminooxy-PEG4 and aldehyde-functionalized biomolecules results in the formation of a stable oxime bond. medkoo.combroadpharm.comcd-bioparticles.netprecisepeg.com This reaction is chemoselective and can be carried out under mild conditions compatible with biological systems. nih.govdiva-portal.orgrsc.org
Aldehyde Generation Methods (e.g., Oxidation of Serine, Glycans)
Aldehyde groups are not naturally abundant in most proteins, but they can be introduced through various methods to enable site-specific oxime ligation. One common approach is the oxidation of vicinal diols in glycans (carbohydrate chains) attached to proteins, typically using periodate (B1199274). thermofisher.comresearchgate.net This method selectively cleaves carbon-carbon bonds between adjacent hydroxyl groups, generating reactive aldehyde functionalities. thermofisher.com The extent of oxidation can be controlled by adjusting the periodate concentration, allowing for targeted modification of specific sugar residues. thermofisher.com
Another strategy involves the use of genetically encoded aldehyde tags. wikipedia.orgnih.gov These are short peptide sequences containing a cysteine residue that can be enzymatically converted to a formylglycine residue (which contains an aldehyde group) by the formylglycine-generating enzyme (FGE). wikipedia.orgnih.gov This chemoenzymatic approach allows for the introduction of an aldehyde at a specific, genetically defined site within a protein. nih.gov
Conjugation to Ketone-Functionalized Biomolecules
Similar to aldehydes, ketone functional groups can also react with the aminooxy groups of this compound to form oxime bonds. ualberta.canih.govprecisepeg.com While the reaction with ketones can sometimes be slower than with aldehydes, it still provides a valuable route for bioconjugation. diva-portal.orgresearchgate.net
Biomolecule Compatibility and Reaction Conditions for Optimal Conjugation
Oxime ligation is generally compatible with a wide range of biomolecules due to the mild reaction conditions typically employed, often in aqueous media at or near physiological pH. ualberta.canih.govdiva-portal.org However, the reaction rate can be slow under physiological conditions, particularly with ketones. diva-portal.orgresearchgate.net To enhance reaction kinetics, nucleophilic catalysts such as aniline (B41778) or aniline derivatives are often used. ualberta.canih.govdiva-portal.orgresearchgate.net These catalysts can accelerate the reaction significantly, even at neutral pH. diva-portal.orgresearchgate.net The optimal reaction conditions, including pH, temperature, and catalyst concentration, may vary depending on the specific biomolecule and the desired conjugation efficiency. diva-portal.org
Applications in Protein and Peptide Modification
This compound, as a PEG-based linker with reactive aminooxy groups, is valuable for modifying proteins and peptides. broadpharm.combroadpharm.com
PEGylation of Proteins, Peptides, and Oligonucleotides for Enhanced Properties
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a widely used strategy to improve their therapeutic and pharmacokinetic properties. axispharm.comcpcscientific.com The hydrophilic nature of PEG increases the solubility of the conjugate in aqueous media and can reduce aggregation. broadpharm.comaxispharm.comcpcscientific.com PEGylation can also extend the circulating half-life of proteins and peptides by increasing their hydrodynamic size, which reduces renal clearance and protects against proteolytic degradation. axispharm.comcpcscientific.com Additionally, PEGylation can decrease immunogenicity and alter the binding affinity of the biomolecule to its receptors. axispharm.comcpcscientific.com
This compound can be used for PEGylation by conjugating its aminooxy groups to aldehyde or ketone functionalities on proteins, peptides, or oligonucleotides. broadpharm.combroadpharm.comresearchgate.net This allows for the introduction of a PEG chain through a stable oxime linkage. The homobifunctional nature of this compound also enables its use as a crosslinker, connecting two biomolecules or different sites within the same biomolecule that have suitable carbonyl functionalities. broadpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNMUXWMRYYPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)OCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Solid-Phase Peptide Synthesis (SPPS) for Integration of Aminooxy-Modified Peptides
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the chemical synthesis of peptides. peptide.comresearchgate.net The methodology allows for the stepwise assembly of amino acids on a solid support, with orthogonal protecting groups ensuring the specific formation of peptide bonds. peptide.compeptide.com The incorporation of non-canonical moieties like Bis-aminooxy-PEG4 into a growing peptide chain requires careful consideration of the protecting group strategy and coupling conditions.
Incorporation of Bis-Boc-aminooxy Acetic Acid during Peptide Elongation
To incorporate an aminooxy functionality during SPPS, a common strategy involves the use of a protected aminooxy-containing building block. In the context of this compound, a mono-Boc-protected derivative, such as t-Boc-Aminooxy-PEG4-amine or t-Boc-Aminooxy-PEG4-alcohol, could be utilized. broadpharm.commedkoo.com The term "Bis-Boc-aminooxy Acetic Acid" is not a standard chemical name; it is plausible that a derivative of this compound is first mono-protected with a Boc group, and the remaining terminal aminooxy group is then acylated with an acetic acid derivative to provide a carboxylic acid handle for coupling.
The general process for incorporating such a building block during Fmoc-based SPPS is as follows:
Resin Preparation: The synthesis begins with a resin, such as Rink Amide or Wang resin, to which the C-terminal amino acid of the desired peptide is attached. peptide.compeptide.com
Peptide Elongation: The peptide chain is elongated through sequential cycles of Fmoc deprotection (typically with piperidine (B6355638) in DMF) and coupling of the next Fmoc-protected amino acid. wordpress.com
Incorporation of the Aminooxy Moiety: At the desired position in the peptide sequence, the mono-Boc-protected aminooxy-PEG derivative is introduced. If the building block has a terminal carboxylic acid, standard peptide coupling reagents like HBTU, HATU, or TBTU can be used to activate the carboxyl group for amide bond formation with the N-terminal amine of the growing peptide chain. wordpress.com Alternatively, if a derivative like t-Boc-Aminooxy-PEG4-amine is used, it can be coupled to a side chain of an amino acid like aspartic acid or glutamic acid.
Completion of Synthesis: Following the incorporation of the aminooxy-containing moiety, peptide elongation continues until the full-length peptide is assembled. peptide.com
Table 1: Key Steps in SPPS for Aminooxy-Modified Peptides
| Step | Description | Reagents |
| Resin Swelling | Preparing the resin for synthesis by swelling in a suitable solvent. | DMF or DCM |
| Fmoc Deprotection | Removal of the temporary Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF |
| Amino Acid Coupling | Activation and coupling of the next Fmoc-protected amino acid. | Fmoc-amino acid, Coupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA) |
| Aminooxy Moiety Incorporation | Coupling of a mono-Boc-protected aminooxy-PEG derivative. | Mono-Boc-aminooxy-PEG-acid, Coupling agent, Base |
| Final Deprotection & Cleavage | Removal of all protecting groups and cleavage of the peptide from the resin. | TFA-based cleavage cocktail |
Cleavage and Purification Strategies for Aminooxy-Modified Peptides
Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed. wpmucdn.com For peptides containing acid-labile protecting groups (such as Boc), a strong acid, typically trifluoroacetic acid (TFA), is used. sigmaaldrich.com The cleavage cocktail often includes scavengers to prevent side reactions with sensitive amino acid residues. peptide.com
Cleavage Cocktail Composition:
A common cleavage cocktail for peptides synthesized using a Boc/Bzl strategy is Reagent B, which consists of TFA, phenol, water, and triisopropylsilane (B1312306) (TIS). peptide.com The specific composition can be adjusted based on the amino acid sequence of the peptide.
Purification:
After cleavage, the crude peptide is typically precipitated in cold diethyl ether, collected by centrifugation, and then purified. peptide.comnih.gov The most powerful and widely used method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). polypeptide.combachem.com This technique separates the desired peptide from impurities based on hydrophobicity.
The purification of PEGylated peptides can present unique challenges due to the properties of the PEG chain. Size-exclusion chromatography (SEC) or ion-exchange chromatography may be used as alternative or complementary purification steps. researchgate.net
Table 2: Common Cleavage and Purification Methods
| Method | Description | Key Reagents/Materials |
| Acidolytic Cleavage | Cleavage of the peptide from the resin and removal of acid-labile protecting groups. | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, water, phenol) |
| Precipitation | Isolation of the crude peptide from the cleavage mixture. | Cold diethyl ether |
| RP-HPLC | Purification of the peptide based on hydrophobicity. | C18 column, Water/Acetonitrile gradient with 0.1% TFA |
| Lyophilization | Removal of solvents to obtain the purified peptide as a powder. | N/A |
Strategies for Introducing Aminooxy Functionality into Biomolecules
Beyond SPPS, several other strategies exist for introducing aminooxy functionality into biomolecules, each with its own advantages and applications.
Direct Coupling Reactions
This compound is a homobifunctional crosslinking reagent, meaning it has two identical reactive groups. broadpharm.com These aminooxy groups can readily react with aldehydes or ketones to form stable oxime bonds. broadpharm.com This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying biomolecules. broadpharm.com
For instance, a protein with an accessible aldehyde group, which can be introduced through genetic or chemical means, can be directly coupled to one of the aminooxy groups of this compound. The second aminooxy group would then be available for further conjugation to another molecule. google.comnih.gov
Genetic Incorporation of Unnatural Amino Acids (e.g., Aminooxy-L-Lys)
The expansion of the genetic code allows for the site-specific incorporation of unnatural amino acids (UAAs) with novel functionalities into proteins during ribosomal translation. nih.gov This powerful technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon. nih.govsemanticscholar.org
An aminooxy-bearing UAA, such as ε-N-(tert-butyloxycarbonyl)-aminooxy-lysine, can be genetically encoded in response to a stop codon (e.g., the amber codon, UAG). researchgate.netlabome.comnih.gov Once incorporated into a protein, the Boc-protecting group can be removed to reveal the reactive aminooxy group. This strategy enables the precise placement of an aminooxy handle at any desired position within a protein's sequence, which can then be used for conjugation with molecules like this compound.
Native Chemical Ligation (NCL) for C-Terminal Aminooxy Incorporation
Native Chemical Ligation (NCL) is a highly efficient method for joining two unprotected peptide fragments. nih.govillinois.edu The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, resulting in the formation of a native peptide bond at the ligation site. nih.govnih.gov
While classic NCL results in a cysteine at the ligation junction, variations of this chemistry can be used to introduce C-terminal modifications. To incorporate a C-terminal aminooxy group, a peptide thioester could be ligated with a synthetic component bearing an N-terminal cysteine and a C-terminal aminooxy-PEG moiety. This approach would allow for the semisynthesis of proteins with a C-terminal aminooxy group, which could then be used in subsequent conjugation reactions. osti.govresearchgate.net
Orthogonal Chemistries Employed in Conjunction with Aminooxy Ligation
To create heterofunctional bioconjugates, a derivative of the this compound concept is often employed: a heterobifunctional linker containing a single aminooxy group at one terminus and a distinct reactive group at the other. This design allows for a sequential or one-pot dual-labeling strategy. First, the aminooxy group is reacted with an aldehyde or ketone on a target biomolecule. Then, the second functional group on the linker is available to participate in a separate, non-interfering chemical reaction. This orthogonality is crucial for the specific attachment of multiple different molecules, such as imaging agents, targeting ligands, or therapeutic payloads.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility. nih.gov This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a Cu(I) species. nih.gov In the context of aminooxy chemistry, heterobifunctional linkers such as Aminooxy-PEG4-azide are utilized. nih.gov These linkers allow for the initial conjugation to a biomolecule via oxime ligation, followed by the attachment of an alkyne-containing molecule through CuAAC. nih.gov This dual-functionalization strategy has been instrumental in assembling complex protein-protein conjugates and other advanced biomaterials. nih.govrsc.org
| Feature | Description |
| Reactants | Azide, Terminal Alkyne |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantage | High reaction rates and yields, bioorthogonal |
| Catalyst | Copper(I) |
Despite its utility, the use of CuAAC in biological systems is not without challenges. The primary concern is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS) that damage proteins and DNA. rsc.org This limits its application in live-cell and in vivo studies. rsc.org
Mitigation Strategies:
Ligand Development: To minimize copper toxicity and enhance reaction kinetics, various copper-chelating ligands have been developed. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) stabilize the Cu(I) oxidation state, protect biomolecules from oxidative damage, and can reduce the required copper concentration. nih.gov
Alternative Copper Sources: Using copper sources that are less toxic or developing methods for efficient removal of copper post-reaction are active areas of research.
Process Optimization: Careful control of reaction conditions, such as reactant concentrations and reaction time, can help to minimize copper-induced damage.
Side reactions can also occur, such as the oxidation of free thiol groups on proteins or the cross-linking of biomolecules. The use of protective groups and optimized buffer conditions can help to circumvent these issues. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity issues associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction proceeds without a metal catalyst, relying instead on the high ring strain of a cyclooctyne (B158145) derivative to react with an azide. nih.gov The absence of a copper catalyst makes SPAAC highly biocompatible and suitable for applications in living systems. nih.gov
Heterobifunctional linkers combining an aminooxy moiety with a strained alkyne (e.g., dibenzoazacyclooctyne, DIBAC) or an azide (e.g., Aminooxy-PEG4-azide) are employed for this purpose. nih.gov For instance, a protein can be functionalized with an aldehyde tag, which is then reacted with an aminooxy-azide linker. The resulting azide-functionalized protein can then be conjugated to a molecule bearing a strained alkyne, such as DIBAC, without the need for a cytotoxic catalyst. nih.gov
| Feature | Description |
| Reactants | Azide, Strained Alkyne (e.g., DBCO, BCN, DIBAC) |
| Product | Triazole |
| Key Advantage | Metal-free, highly biocompatible, suitable for in vivo applications |
| Catalyst | None |
Inverse Electron Demand Diels-Alder (IEDDA) Reactions (e.g., Tetrazine Ligation)
The Inverse Electron Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions currently known. nih.gov This reaction is characterized by its exceptional kinetics and high degree of orthogonality, making it ideal for in vivo applications where low concentrations of reactants are often required. nih.govbroadpharm.com
For dual functionalization, a biomolecule can be first modified with an aminooxy-TCO linker via oxime ligation. nih.gov The introduced TCO group can then rapidly and specifically react with a tetrazine-functionalized molecule. nih.gov This strategy has been successfully applied in pretargeted imaging and therapy, where an antibody is first functionalized with a TCO group, allowed to accumulate at the target site, and then a rapidly clearing, tetrazine-labeled imaging or therapeutic agent is administered. researchgate.net The use of a PEG spacer, as in the conceptual Aminooxy-PEG4-TCO linker, can improve the pharmacokinetic properties of the resulting conjugate. nih.gov
| Feature | Description |
| Reactants | Tetrazine, Strained Alkene (e.g., TCO) |
| Product | Dihydropyridazine (after N2 extrusion) |
| Key Advantage | Extremely fast reaction kinetics, excellent for in vivo applications |
| Catalyst | None |
Maleimide (B117702) Ligation
Maleimide chemistry is a widely used bioconjugation method that relies on the Michael addition reaction between a maleimide and a thiol, typically from a cysteine residue on a protein. tcichemicals.com This reaction is highly specific for thiols under physiological pH conditions (6.5-7.5) and forms a stable thioether bond. iris-biotech.de
The synthesis of heterobifunctional linkers containing both an aminooxy group and a maleimide has been reported, such as N-[4-(aminooxy)butyl]maleimide. nih.govacs.orgacs.orgresearchgate.net Such linkers enable a two-step conjugation process: first, an aldehyde- or ketone-containing molecule is modified via the aminooxy group, and then the maleimide moiety is used to attach the conjugate to a thiol-containing biomolecule. nih.govacs.orgacs.orgresearchgate.net This approach has been utilized for the development of 18F-labeled biomolecules for positron emission tomography (PET), demonstrating the utility of combining oxime and maleimide ligations for creating complex molecular probes. nih.govacs.orgacs.orgresearchgate.net
| Feature | Description |
| Reactants | Maleimide, Thiol (from Cysteine) |
| Product | Thioether bond |
| Key Advantage | High specificity for thiols under physiological conditions |
| Catalyst | None |
Advanced Synthetic Approaches for Complex Architectures
The unique properties of this compound, particularly its bifunctional nature and the reactivity of its terminal aminooxy groups, make it a valuable tool in the construction of complex molecular architectures. Its flexible, hydrophilic tetraethylene glycol (PEG) spacer also imparts favorable solubility characteristics to the resulting conjugates.
Multifunctional Scaffolds and Hub Molecules Utilizing this compound
This compound serves as a versatile building block for the creation of multifunctional scaffolds and hub molecules, primarily through its role as a homobifunctional crosslinker. The two terminal aminooxy groups provide reactive sites for the attachment of various molecules, enabling the synthesis of larger, more complex structures. This capability is particularly exploited in the development of Proteolysis Targeting Chimeras (PROTACs).
In the context of PROTACs, this compound functions as a PEG-based linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein. medchemexpress.comxcessbio.com This tripartite structure is designed to bring the target protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comxcessbio.com The PEG4 linker in this compound provides the necessary spacing and flexibility for the two ligands to bind to their respective proteins simultaneously and effectively. The hydrophilic nature of the PEG spacer can also enhance the solubility and cell permeability of the resulting PROTAC molecule.
The aminooxy groups at each end of the this compound molecule react with aldehydes or ketones on the respective ligands to form stable oxime bonds. broadpharm.commedkoo.comcreative-biolabs.com This specific and efficient conjugation chemistry allows for the precise assembly of the final multifunctional molecule.
| Feature | Description |
| Function | Homobifunctional crosslinker, PROTAC linker |
| Reactive Groups | Two terminal aminooxy (-ONH2) groups |
| Linker | Tetraethylene glycol (PEG4) |
| Key Application | Synthesis of Proteolysis Targeting Chimeras (PROTACs) |
| Conjugation Chemistry | Forms stable oxime bonds with aldehydes and ketones |
Chemo-Enzymatic Methodologies for Protein Synthesis and Modification
While specific examples of this compound in chemo-enzymatic synthesis are not extensively detailed in the literature, its application in bioconjugation represents a key chemical modification strategy for proteins. broadpharm.comaxispharm.com The aminooxy groups of this compound offer a chemoselective handle for reaction with carbonyl groups (aldehydes and ketones) that can be introduced into proteins either chemically or enzymatically.
The process of modifying a protein with this compound typically involves the site-specific introduction of an aldehyde or ketone group onto the protein surface. This can be achieved through various methods, including the enzymatic oxidation of a serine residue to an aldehyde. Once the carbonyl group is present on the protein, this compound can be used to link the protein to another molecule, such as a drug, an imaging agent, or another protein. The reaction between the aminooxy group and the carbonyl group forms a stable oxime linkage.
This method of protein modification is highly specific and proceeds under mild conditions, which are compatible with maintaining the protein's structure and function. The bifunctional nature of this compound allows for the crosslinking of two protein molecules or the attachment of two different functionalities to a single protein. The hydrophilic PEG4 spacer can help to improve the solubility and reduce the immunogenicity of the modified protein.
| Parameter | Detail |
| Modification Strategy | Bioconjugation via oxime ligation |
| Protein Reactive Group | Aldehyde or ketone |
| Compound Reactive Group | Aminooxy (-ONH2) |
| Resulting Bond | Oxime bond |
| Potential Applications | Protein crosslinking, attachment of payloads (e.g., drugs, imaging agents) |
Bioconjugation Strategies and Applications
Applications in Protein and Peptide Modification
Functionalization of Peptides for Modulating Biological Activity and Stability
Functionalizing peptides can alter their biological activity, stability, and pharmacokinetic properties nih.govfrontiersin.org. The C-terminus of peptides, for example, can be modified to impact activity, stability, and membrane permeability nih.gov. Aminooxy reagents can be used in oximation reactions to ligate with aldehyde-functionalized peptides louisville.edu.
While direct examples of Bis-aminooxy-PEG4 specifically being used for peptide functionalization in the provided results are limited, the broader context of peptide modification and the use of aminooxy chemistry are discussed nih.govlouisville.edu. For instance, the potency of proline-rich antimicrobial peptides towards Gram-negative bacteria can increase upon C-terminal modification nih.gov. Aminooxy chemistry has been utilized in the synthesis of peptide conjugates louisville.edu. The stability and activity of antimicrobial peptides can be influenced by their structure, including disulfide bonds frontiersin.orgexplorationpub.com.
Homobifunctional Crosslinking Applications
Homobifunctional crosslinkers, possessing identical reactive groups at both ends, are used to link molecules containing the same functional group thermofisher.com. This compound, with its two identical aminooxy groups, functions as a homobifunctional crosslinker broadpharm.comcd-bioparticles.net. It can be used to bridge molecules that have aldehyde or ketone functionalities broadpharm.comcd-bioparticles.net.
Dimerization of Peptides and Other Biomolecules
Dimerization, the process of linking two identical molecules, can be achieved using homobifunctional crosslinkers. This can be particularly useful for biomolecules like peptides and proteins to create constructs with altered properties or enhanced avidity researchgate.net.
The search results mention the use of bis-functional PEG linkers for the dimerization of proteins. For example, a bis 2-pyridyl PEG KAT has been used for the covalent homodimerization of proteins nih.gov. While this specific example uses a different reactive group (KAT), it illustrates the principle of using a homobifunctional PEG linker for dimerization. This compound could be used to dimerize peptides or other biomolecules that have been functionalized with aldehyde or ketone groups, forming a stable oxime linkage between the two molecules. Multimerization, in general, offers unique kinetic and thermodynamic properties to molecules and can be used to develop molecules with high diagnostic and therapeutic value researchgate.net.
Formation of Multivalent Constructs
Multivalent constructs, containing multiple copies of a ligand or molecule, can exhibit enhanced binding affinity and avidity to their targets compared to their monovalent counterparts researchgate.net. Homobifunctional crosslinkers like this compound can be employed as scaffolds or linkers to create such multivalent structures by connecting multiple copies of an aldehyde- or ketone-presenting molecule.
The concept of forming multivalent constructs is discussed in the context of improving targeting and binding affinity researchgate.netfrontiersin.org. For instance, multimeric ligands can bind several receptors simultaneously researchgate.net. Orthogonal chemoselective ligations, including oxime ligation (which involves aminooxy groups and aldehydes/ketones), have been used to synthesize branched peptide and polymer constructs frontiersin.org. These constructs can act as cancer-targeting immune system engagers frontiersin.org. The dimerization of a minigastrin-11 peptide, for example, resulted in improved receptor affinity and tumor accumulation researchgate.net. This highlights the potential of using linkers like this compound to create multivalent peptide constructs with enhanced biological properties.
Integration into Heterobifunctional Linkers
While this compound is a homobifunctional linker, the aminooxy-PEG4 structure can also be incorporated into heterobifunctional linkers, which possess two different reactive groups thermofisher.com. These linkers allow for sequential and selective conjugation of molecules with different functionalities thermofisher.com.
This compound as a Component in Multireactive Systems (e.g., Aminooxy-PEG4-azide)
The aminooxy-PEG4 moiety can be combined with other reactive groups to create heterobifunctional linkers with diverse applications. A relevant example is Aminooxy-PEG4-azide broadpharm.com. This molecule contains both an aminooxy group and an azide (B81097) group broadpharm.commedchemexpress.com.
Aminooxy-PEG4-azide is described as a heterobifunctional crosslinker broadpharm.commedchemexpress.com. The aminooxy group can react with aldehydes to form an oxime bond, while the azide group can participate in click chemistry reactions with alkynes, BCN, or DBCO to form a stable triazole linkage broadpharm.commedchemexpress.com. This dual reactivity allows for the selective conjugation of two different molecules, one functionalized with an aldehyde/ketone and the other with an alkyne or cyclooctyne (B158145) derivative broadpharm.commedchemexpress.com. Such multireactive systems are valuable in creating complex bioconjugates, including PROTACs, which utilize linkers to connect a target protein ligand and an E3 ubiquitin ligase ligand medchemexpress.commedchemexpress.comxcessbio.com. The integration of the aminooxy-PEG4 structure into such heterobifunctional linkers expands the possibilities for creating sophisticated molecular constructs for various research and potential therapeutic applications.
Research in Drug Delivery Systems
Bis-aminooxy-PEG4 as a Linker in Prodrug and Conjugate Design
This compound is a homobifunctional crosslinking reagent featuring two aminooxy (-ONH2) groups at the termini of a polyethylene (B3416737) glycol (PEG) chain. axispharm.combroadpharm.com These reactive aminooxy groups can readily form stable oxime bonds with molecules containing aldehyde or ketone functionalities. creative-biolabs.combroadpharm.com This reactivity, combined with the inherent properties of the PEG spacer, makes it a highly effective linker in the design of prodrugs and bioconjugates. axispharm.com The hydrophilic PEG component helps to increase the solubility of the resulting conjugate in aqueous media. creative-biolabs.commedkoo.com
Drug conjugates like Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs) are at the forefront of targeted therapy, particularly in oncology. nih.govnih.gov These therapeutics are composed of three primary components: a targeting moiety (a peptide for PDCs or a monoclonal antibody for ADCs), a potent cytotoxic payload, and a chemical linker that connects them. nih.gov The linker is a critical element that influences the stability, solubility, and release characteristics of the conjugate. axispharm.comcam.ac.uk
This compound serves as an effective linker in these systems. broadpharm.comcreative-biolabs.com Its bifunctional nature allows it to covalently connect a targeting protein with a cytotoxic drug. axispharm.com The PEG spacer within the linker imparts favorable pharmacokinetic properties, such as improved water solubility and reduced immunogenicity. purepeg.com PDCs offer advantages over ADCs, including smaller size for better tumor penetration, easier synthesis, and lower immunogenicity. nih.gov The fundamental concept for both, however, is to deliver a highly toxic payload directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity. nih.govresearchgate.net
| Component | Function in ADC/PDC Systems | Example |
|---|---|---|
| Targeting Moiety | Binds to specific antigens or receptors overexpressed on tumor cells, ensuring targeted delivery. nih.gov | Monoclonal Antibody (mAb) or Targeting Peptide |
| Linker | Covalently connects the targeting moiety to the cytotoxic payload; influences stability, solubility, and drug release. axispharm.comcam.ac.uk | This compound |
| Cytotoxic Payload | A highly potent drug that kills the target cancer cell upon release. researchgate.net | Monomethyl auristatin E (MMAE) |
The success of an ADC or PDC heavily relies on the linker's ability to remain stable in systemic circulation and then efficiently release its payload at the target site. axispharm.com Linkers are broadly categorized as non-cleavable or cleavable. purepeg.com Cleavable linkers are designed to break and release the drug in response to specific triggers within the target cell or tumor microenvironment, such as low pH or the presence of certain enzymes. purepeg.com
The oxime bond formed by the reaction of this compound's aminooxy groups with a carbonyl group can be engineered as a cleavable linkage. broadpharm.comcreative-biolabs.combroadpharm.com For instance, hydrazone bonds, which are structurally related, are known to be hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). axispharm.compurepeg.com This acid-sensitivity allows for the controlled release of the cytotoxic drug inside the target cancer cell after the conjugate has been internalized. purepeg.com This targeted release mechanism is crucial for maximizing the therapeutic window, ensuring the potent payload acts specifically on cancer cells while minimizing damage to healthy tissues. axispharm.compurepeg.com
| Linker Type | Cleavage Stimulus | Typical Location of Drug Release |
|---|---|---|
| Hydrazone/Oxime | Acidic pH. purepeg.com | Endosomes, Lysosomes |
| Dipeptide | Specific proteases (e.g., Cathepsin B). purepeg.comnih.gov | Lysosomes |
| Disulfide | High glutathione (B108866) concentration. purepeg.com | Intracellular environment |
Polymer-Based Drug Delivery Platforms
Beyond ADCs and PDCs, this compound finds application in the construction of polymer-based drug delivery systems. These platforms, such as polymeric micelles and other nanocarriers, are designed to encapsulate or conjugate therapeutic agents, particularly those with poor water solubility. nih.gov
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govmdpi.com They typically consist of a hydrophobic core, which can load poorly soluble drugs, and a hydrophilic shell that interfaces with the biological environment. nih.gov The stability of these micelles can be a challenge, as they are prone to disassembly upon dilution in the bloodstream. nih.gov
This compound can be used to enhance the structural integrity of these nanocarriers. Its two reactive ends can act as a cross-linker, forming covalent bonds within the core or shell of the micelle. rsc.org This core-crosslinking strategy improves the thermodynamic stability of the micelles, preventing their premature disassembly and ensuring the drug remains encapsulated until it reaches the target site. rsc.org Furthermore, the aminooxy groups can be used to functionalize the surface of pre-formed nanoparticles, allowing for the attachment of targeting ligands or other molecules.
The polyethylene glycol (PEG) component of this compound is central to its utility in drug delivery. nih.gov PEG is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in pharmaceuticals. nih.govnih.gov The process of attaching PEG chains to a molecule or nanoparticle, known as PEGylation, confers several significant advantages.
Incorporating this compound into a drug delivery vehicle leverages these benefits. The PEG chain forms a hydrophilic corona on the surface of the nanocarrier, which minimizes nonspecific interactions with blood components and reduces uptake by the reticuloendothelial system. nih.gov This "stealth" effect prolongs the circulation time of the drug carrier in the bloodstream, increasing the probability of it accumulating at the target tissue, for example, through the enhanced permeability and retention (EPR) effect in tumors. nih.gov The high water solubility of PEG also helps to solubilize the entire drug-carrier complex. nih.gov
| Property | Benefit |
|---|---|
| Increased Hydrophilicity | Enhances aqueous solubility of the drug or nanocarrier. nih.gov |
| Reduced Immunogenicity | Lowers the risk of an immune response against the therapeutic agent. nih.gov |
| Prolonged Circulation Time | Decreases clearance by the kidneys and immune system, allowing more time to reach the target. nih.gov |
| Improved Biocompatibility | Reduces non-specific protein adsorption and cellular interactions, enhancing safety. nih.gov |
Targeted Drug Delivery Strategies Employing this compound Conjugates
The ultimate goal of many advanced drug delivery systems is to achieve targeted delivery, concentrating the therapeutic agent at the site of disease while sparing healthy tissue. nih.govnih.gov this compound is a key enabling tool in these strategies, acting as a versatile molecular bridge. axispharm.com
By using its two reactive aminooxy ends, researchers can construct sophisticated, multi-component delivery systems. For example, one end of the this compound linker can be attached to a drug-loaded nanocarrier (like a liposome (B1194612) or polymeric micelle), while the other end is conjugated to a targeting ligand (such as an antibody fragment, peptide, or small molecule). axispharm.com This creates a targeted nanocarrier that can actively seek out and bind to specific cells or tissues. nih.govnih.gov The PEG spacer ensures that the targeting ligand is held at a sufficient distance from the nanocarrier surface to allow for effective interaction with its receptor. This integrated approach, combining the stability and biocompatibility conferred by the PEG linker with the specificity of a targeting moiety, is essential for the development of next-generation precision medicines.
Receptor-Mediated Internalization
Receptor-mediated internalization is a highly specific drug delivery strategy that exploits the natural process of endocytosis. It involves attaching a targeting ligand, which has a high affinity for a specific cell surface receptor, to a drug or drug carrier. The binding of the ligand to its receptor triggers the cell to engulf the entire drug conjugate.
The role of this compound in this context is to act as a flexible and hydrophilic linker to conjugate targeting ligands to drug payloads or nanoparticle carriers. A notable application of the underlying chemistry is found in bioorthogonal targeting strategies. In one such advanced approach, an artificial target is created on the surface of cancer cells. researchgate.net This is achieved by delivering liposomes containing aminooxy-functionalized molecules that fuse with the cancer cell membrane, effectively displaying aminooxy groups on the cell surface. researchgate.net Subsequently, drug-loaded nanoparticles functionalized with aldehyde groups are administered. The aminooxy groups on the cancer cells specifically react with the aldehyde groups on the nanoparticles via oxime ligation, leading to targeted binding and enhanced internalization of the therapeutic payload. researchgate.net
This compound is well-suited for creating such nanoparticle constructs, linking aldehyde groups or other components to the nanoparticle core. The PEG4 spacer helps to maintain the solubility of the conjugate and provides sufficient distance between the nanoparticle and the targeting moiety to ensure effective binding.
Table 1: Components of a Bioorthogonal Receptor-Mediated Targeting System This table illustrates the components and their functions in a targeting strategy that relies on oxime ligation, a chemistry central to this compound.
| Component | Function | Role of Oxime Ligation Chemistry |
|---|---|---|
| Aminooxy-Liposome | Fuses with cancer cell membranes to display artificial targets (aminooxy groups). | Provides one half of the bioorthogonal reaction pair. |
| Aldehyde-Functionalized Nanoparticle | Carries the therapeutic drug and the targeting moiety (aldehyde groups). | Provides the complementary half of the reaction pair. |
| Drug Payload | The therapeutic agent intended for delivery into the cancer cell. | N/A |
| Resulting Action | Targeted Binding & Internalization | The stable oxime bond forms specifically between the cancer cell and the nanoparticle, triggering uptake. researchgate.net |
Cell-Penetrating Peptide (CPP) Mediation
Cell-penetrating peptides (CPPs) are short peptides, typically rich in cationic amino acids, capable of traversing cellular membranes and transporting a variety of molecular cargoes into cells. nih.govmdpi.com This ability makes them powerful tools for overcoming the poor membrane permeability of many therapeutic molecules.
This compound serves as an effective linker for conjugating CPPs to drugs or drug delivery systems. Its homobifunctional nature allows for a straightforward, two-sided conjugation. For example, one aminooxy terminus of this compound can be reacted with an aldehyde-modified CPP, while the other terminus reacts with an aldehyde-modified drug or nanoparticle. The resulting CPP-PEG-drug conjugate leverages the CPP's ability to facilitate cellular entry. au.dk Studies on CPP-modified polyethylene glycol-polylactic acid (PEG-PLA) micelles have demonstrated this principle, showing that surface functionalization with CPPs leads to enhanced cellular accumulation of the payload in cancer cells compared to non-functionalized micelles. mdpi.com The flexible PEG4 spacer provided by the linker ensures that the CPP retains its conformational freedom to interact with the cell membrane, thereby promoting efficient internalization. nih.gov
Table 2: Examples of Cell-Penetrating Peptides and Delivered Cargo This table provides examples of CPPs and the types of cargo they can deliver, where a linker like this compound would be used for conjugation.
| Cell-Penetrating Peptide (CPP) | Type of Cargo | Potential Therapeutic Application |
|---|---|---|
| TAT (from HIV-1) | Proteins, Nanoparticles, Small molecules | Cancer Therapy, Gene Delivery mdpi.com |
| Penetratin | Peptides, Nucleic acids | Neurological Disorders mdpi.com |
| Poly-arginine | siRNA, Plasmid DNA | Gene Silencing, Gene Therapy |
Pharmacokinetic and Pharmacodynamic Considerations of this compound in Drug Delivery
The inclusion of a this compound linker in a bioconjugate significantly influences its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. biochempeg.comnih.gov These changes are primarily attributed to the polyethylene glycol (PEG) component of the linker.
Pharmacokinetic (PK) Profile:
Absorption and Solubility: The inherent hydrophilicity of the PEG4 chain enhances the aqueous solubility of the drug conjugate, which can improve its absorption and formulation characteristics. medkoo.com
Distribution and Circulation Time: PEGylation is a widely recognized strategy for extending the in-vivo circulation time of therapeutics. doi.org The PEG chain increases the hydrodynamic size of the molecule, which can reduce its rate of clearance by the kidneys. It also creates a hydration shell that can mask the conjugate from the reticuloendothelial system (RES), delaying clearance by organs such as the liver and spleen. nih.gov However, repeated administration of PEGylated nanoparticles can sometimes lead to the formation of anti-PEG antibodies, resulting in accelerated blood clearance. nih.gov
Metabolism and Excretion: The oxime bond formed via the aminooxy groups is generally stable under physiological conditions. nih.gov The metabolism of the conjugate often depends on other linkages within the molecule (e.g., ester bonds in a PEG-PLA nanoparticle). Studies on PEG-containing copolymers show that they can be metabolized and that the PEG component is primarily eliminated through urine. nih.gov
Pharmacodynamic (PD) Profile:
Enhanced Efficacy: By extending the circulation half-life (a PK effect), the PEG4 linker allows the drug conjugate more time to reach its target tissue. This can lead to increased drug accumulation at the site of action, such as a tumor, thereby enhancing therapeutic efficacy (a PD effect). nih.gov
Table 3: Representative Pharmacokinetic Data of PEGylated vs. Non-PEGylated Systems This table presents illustrative pharmacokinetic data for paclitaxel (B517696) (PTX) formulations, demonstrating the impact of a PEGylated nanoparticle system, which could be constructed using linkers like this compound, compared to a standard formulation (Taxol).
| Formulation | Cmax (µg/mL) | t½ (hours) | AUC (µg·h/mL) |
|---|---|---|---|
| Taxol® (Standard) | ~2.5 | ~1.5 | ~5.0 |
| NP-PTX (PEGylated Nanoparticle) | ~15.0 | ~4.0 | ~80.0 |
| TAT-NP-PTX (CPP-Targeted PEGylated Nanoparticle) | ~14.5 | ~2.5 | ~55.0 |
Data is illustrative and adapted from findings in literature comparing different paclitaxel formulations. mdpi.com Cmax: maximum plasma concentration; t½: plasma half-life; AUC: area under the curve. The CPP-targeted version (TAT-NP-PTX) shows a faster clearance rate than the non-targeted nanoparticle, potentially due to broader tissue distribution and uptake by normal cells. mdpi.com
Applications in Diagnostic Imaging and Sensing
Radiolabeling of Biomolecules for Molecular Imaging (e.g., PET, SPECT)
Radiolabeling of biomolecules is a cornerstone of molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques allow for non-invasive visualization and quantification of biological processes in living subjects nih.gov. The conjugation of radioisotopes to targeting vectors, such as peptides or antibodies, is crucial for delivering the radioactivity to the site of interest. Bis-aminooxy-PEG4 can serve as a linker or a component in prosthetic groups for attaching radioisotopes to biomolecules, often through oxime chemistry with an aldehyde- or ketone-modified radioisotope complex or biomolecule.
Various radioisotopes are used in PET and SPECT imaging, each with distinct decay characteristics suitable for different applications nih.govnih.gov. Radiolabeling strategies often involve chelators for radiometals (e.g., 64Cu, 68Ga, 99mTc, 111In) or direct labeling or prosthetic groups for radiohalogens (e.g., 18F) nih.gov. Aminooxy chemistry, facilitated by linkers like this compound, provides a method for conjugating these radioisotopes, either directly attached to an aldehyde/ketone or via a chelator/prosthetic group containing such a carbonyl functionality, to biomolecules.
For instance, 68Ga and 64Cu are commonly used radiometals in PET imaging, often complexed with chelators such as NOTA or DOTA derivatives nih.govmdpi.com. While direct use of this compound with these metal chelators isn't explicitly detailed in the provided snippets, the principle of using PEG linkers with chelators for radiometal conjugation to peptides is well-established nih.govnih.govnih.gov. Similarly, 18F, a widely used PET radioisotope, is often incorporated via prosthetic groups mdpi.comnih.gov. Aminooxy-functionalized peptides can be regioselectively labeled using aldehyde or ketone prosthetic groups, such as 4-[18F]fluorobenzaldehyde, forming an oxime bond mdpi.com. Although this compound has two aminooxy groups, suggesting potential for multivalent presentation or conjugation to biomolecules modified with carbonyls, the core aminooxy reaction is relevant to these radiolabeling strategies.
Peptidic ligands are widely explored as targeting vectors in molecular imaging due to their high affinity and specificity for receptors overexpressed in various diseases, particularly cancer nih.govmdpi.comnih.gov. Examples include RGD peptides targeting integrins and bombesin (B8815690) analogs targeting GRPR nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. To be used as imaging agents, these peptides are conjugated to radioisotopes, often via bifunctional chelators or prosthetic groups nih.govnih.govmdpi.com. Linkers, including PEG chains, are frequently incorporated between the peptide and the radioisotope/chelator to optimize pharmacokinetic properties, such as reducing non-specific binding and improving clearance nih.govresearchgate.netresearchgate.net.
This compound, with its two reactive ends and flexible PEG linker, can be utilized in the synthesis of such peptidic ligands. It could potentially be used to create dimeric or multimeric peptide constructs, which can exhibit enhanced binding avidity to their targets compared to monomeric ligands researchgate.net. Alternatively, it could be incorporated into a linker system connecting a peptide to a radioisotope or a chelator, leveraging the stable oxime bond formation. Studies have shown the development of heterobivalent peptidic ligands targeting multiple receptors, where linkers play a crucial role in connecting the different peptide units and the chelator for radiolabeling acs.org. While specific examples using this compound to create these exact peptidic ligands are not detailed, its chemical structure makes it a suitable building block for such constructs, particularly when carbonyl chemistry is involved in the conjugation strategy.
Fluorescent Labeling and Biosensing
Fluorescent labeling is a powerful technique for bioimaging and conducting various biological assays, offering high sensitivity and spatial resolution nih.gov. Biosensors and diagnostic probes often rely on the specific interaction between a probe molecule and an analyte, coupled with a detectable signal, such as fluorescence sunchemical.com. Aminooxy chemistry, facilitated by compounds like this compound, is applicable in these areas for conjugating fluorophores or recognition elements to biomolecules or surfaces.
The reaction between aminooxy groups and aldehydes or ketones allows for the site-specific conjugation of fluorophores to biomolecules or other structures that have been modified with carbonyls louisville.edu. This approach is valuable for creating fluorescently labeled probes for cellular imaging, tracking, or quantitative assays. While direct examples of this compound being used to conjugate fluorophores are not extensively detailed, the general principle of using aminooxy-PEG linkers for this purpose is supported by the literature on aminooxy reagents and fluorescent probes axispharm.comcd-bioparticles.net. The PEG portion enhances the solubility of the resulting conjugate, which is beneficial for applications in aqueous biological environments.
This compound can be incorporated into the design of biosensors and diagnostic probes. Its ability to form stable oxime linkages can be used to immobilize recognition elements (e.g., antibodies, peptides, nucleic acids) onto sensor surfaces or to conjugate signaling molecules (e.g., fluorophores, enzymes) to probe constructs. For instance, if a sensor surface or a probe molecule is modified with aldehyde or ketone groups, this compound can serve as a linker to attach an aminooxy-functionalized detection molecule. This covalent immobilization strategy is critical for the stability and performance of many biosensing platforms sunchemical.com. The PEG linker also helps to orient the immobilized molecule and reduce non-specific binding, improving the sensitivity and specificity of the biosensor or probe.
Multiplexed Analysis and Quantification in Research
Multiplexed analysis involves the simultaneous detection or quantification of multiple analytes in a single sample, increasing throughput and efficiency in research and diagnostics justia.com. While the direct role of this compound in multiplexing is not as prominently featured as its role in conjugation, the underlying aminooxy chemistry can be applied in strategies that enable multiplexed analysis. For example, aminooxy-based labeling has been used in proteomic methodologies for the analysis of protein modifications, which can be adapted for multiplexed quantitative studies upf.edunih.gov.
In multiplexed assays, different probes or labels, each specific to a different analyte, are often used. If these probes or labels are designed to be conjugated via oxime chemistry, this compound could potentially be part of the labeling strategy. For instance, it could be used to link a capture molecule to a solid support or to conjugate a detectable tag to an analyte, provided the necessary carbonyl or aminooxy functionalities are present. The use of unique identifiers, such as barcodes, in conjunction with chemical labeling allows for the deconvolution of signals from multiple analytes in a single experiment justia.com. While not explicitly demonstrated with this compound, the principle of using orthogonal click chemistry, including oxime ligation, in combination with encoding strategies is relevant to multiplexed analysis.
Summary of Applications
| Application Area | Specific Use Case | Conjugation Chemistry Involved | Relevant Isotopes/Labels (Examples) |
| Radiolabeling (PET/SPECT) | Conjugation to Biomolecules | Oxime Ligation | 18F, 64Cu, 68Ga, 99mTc, 111In |
| Linker in Peptidic Ligands | Oxime Ligation (indirectly) | 68Ga, 18F | |
| Fluorescent Labeling/Biosensing | Conjugation of Fluorophores | Oxime Ligation | Fluorophores |
| Development of Biosensors/Probes | Oxime Ligation | Various | |
| Multiplexed Analysis | Labeling for Proteomic Analysis (via aminooxy) | Oxime Ligation | Various (depending on assay) |
Applications in Biomaterials and Nanotechnology
Surface Modification and Functional Coatings
Bis-aminooxy-PEG4 can be employed to modify the surface properties of various materials, creating functional coatings. The aminooxy groups can react with aldehyde- or ketone-presenting surfaces, forming stable oxime linkages that tether the PEG molecule to the material surface. This PEGylation process can alter surface characteristics such as hydrophilicity, reduce non-specific binding of proteins and cells, and provide sites for further conjugation of biomolecules or other functional moieties. Polyethylene (B3416737) glycol-modified functional coatings are an area of active research, with applications in medical research, drug release, and new materials development. biochempeg.com PEGylation is a widespread technique to confer hydrophilic properties to substances or materials, including surfaces. interchim.fr This modification can change the properties of a support surface and its interactions with solutes or other supports, such as providing an anti-aggregate effect for particles. interchim.fr
Integration into Polymeric Scaffolds and Hydrogels
Polymeric scaffolds and hydrogels are crucial biomaterials for tissue engineering and regenerative medicine, mimicking the extracellular matrix and providing structural support and cues for cell behavior. frontiersin.orgmdpi.com this compound can be integrated into these polymeric networks, often serving as a crosslinker or a modifier to introduce aminooxy functionality. Hydrogels, being hydrophilic macromolecular networks, are particularly relevant, and PEG-based hydrogels are widely investigated due to PEG's good water solubility, low toxicity, and low immunogenicity. nih.govru.nl Aminooxy-functionalized PEGs, including multi-arm structures, have been used to form hydrogels through reactions like oxime click chemistry with complementary functional groups such as aldehydes or ketones. ru.nlsuda.edu.cn The ability to control the crosslinking density in PEG hydrogels provides flexibility and tailorability for cell encapsulation and tissue growth. nih.gov Biosynthetic hybrid scaffolds have also been developed using fibrinogen crosslinked with difunctional PEG side chains, highlighting the utility of PEG derivatives in creating materials with tunable mechanical properties and maintained biological functionality. nih.gov
Nanoparticle Functionalization (e.g., Gold Nanoparticles)
Functionalization of nanoparticles, such as gold nanoparticles (AuNPs), is essential for tailoring their properties for specific applications in nanomedicine and biotechnology. Gold nanoparticles can be easily functionalized with biomolecules containing thiols, amines, or phosphine (B1218219) moieties. nih.gov While the search results did not directly show the functionalization of gold nanoparticles specifically with "this compound", aminooxy-thiol linkers have been used to functionalize gold nanoparticles with carbohydrates via oximation, followed by attachment to a surface. louisville.edu This demonstrates the principle of using aminooxy-containing linkers for nanoparticle functionalization. PEGylation is a common strategy to increase the stability of nanoparticles in biological fluids and reduce non-specific interactions. issuu.comresearchgate.net Given that this compound contains a PEG chain and reactive aminooxy groups, it is plausible that it could be used to functionalize nanoparticles, including gold nanoparticles, either by direct reaction with surface functionalities or by serving as a linker for attaching other molecules. Functionalized gold nanoparticles have applications in sensing and targeted drug delivery. nih.govmdpi.com
Self-Assembly of Supramolecular Structures
Self-assembly is a powerful approach for constructing complex supramolecular structures with defined architectures and functions. rsc.orgpsu.edu Molecules designed with specific interaction sites can spontaneously organize into ordered aggregates. While direct examples of this compound driving the self-assembly of supramolecular structures were not explicitly found, PEG-based molecules and linkers are frequently incorporated into systems that undergo self-assembly. For instance, PEGylated lipids and polymers are used in the formation of liposomes and nanoparticles, which are types of self-assembled structures. issuu.comacs.org Additionally, the controlled conjugation afforded by reactions involving aminooxy groups, such as oxime ligation, can be utilized in the directed assembly of molecular components. The design of ligands containing multiple coordination sites linked in a specific fashion can lead to the formation of defined closed structures through metal-ligand coordination-driven self-assembly. psu.edu The incorporation of PEG linkers can influence the self-assembly behavior and the properties of the resulting supramolecular architectures. uu.nl Self-assembling nucleopeptides, for example, have been explored as building blocks for advanced functional materials with applications in biotechnology. nih.gov
Challenges and Future Directions in Research
Optimization of Reaction Kinetics and Yields for Complex Conjugates
A significant challenge in utilizing aminooxy chemistry, including with Bis-aminooxy-PEG4, is optimizing reaction kinetics and achieving high yields, particularly for the synthesis of complex conjugates. While oxime ligation is a reliable bioorthogonal reaction, its rate can be slow under physiological conditions, especially when reacting with ketone substrates amerigoscientific.comjkchemical.com. Reaction rates are affected by factors such as pH, with slightly acidic conditions (around pH 4.5) or the presence of nucleophilic catalysts significantly enhancing the rate amerigoscientific.com. Aniline (B41778) and p-phenylenediamine (B122844) are commonly used catalysts, accelerating the reaction amerigoscientific.comuni.lu. Carboxylate catalysis has also been explored to overcome limitations with ketone substrates at neutral pH amerigoscientific.com.
For time-sensitive applications, such as the preparation of radiotracers with short-lived isotopes like 18F, vastly faster ligation kinetics are required than traditional multi-hour protocols uni.lunih.govbioglyco.com. Recent developments have aimed to address this, with strategies achieving complete ligation within minutes uni.lunih.gov. However, achieving high radiochemical yields can still be challenging, sometimes requiring multistep synthesis and complex procedures.
Generating polyvalent conjugates, which involve attaching multiple molecules to a single entity using linkers like this compound, often exacerbates issues with low yields and specificity. This may necessitate performing multiple single conjugations rather than a more efficient convergent step. Future research is focused on developing more proficient conjugation reactions and exploring alternative catalytic systems that are biocompatible and can further enhance reaction rates and yields, particularly in complex biological environments jkchemical.com.
Addressing Heterogeneity in Bioconjugation Products
A pervasive challenge in bioconjugation, particularly with PEGylation, is the potential for product heterogeneity. Traditional non-site-specific PEGylation methods, which target abundant residues like lysine (B10760008) or cysteine, often result in heterogeneous mixtures with varying degrees of PEGylation and different positional isomers. This polydispersity can complicate purification, characterization, and potentially impact the biological activity and pharmacokinetics of the conjugate.
While aminooxy chemistry, when used with site-specifically introduced carbonyl groups, offers a strategy for site-specific bioconjugation nih.gov, challenges remain. For instance, if the molecule being modified presents multiple accessible carbonyl sites, conjugation with a homobifunctional linker like this compound could still lead to a mixture of products. Even with site-specific methods targeting glycans, the inherent heterogeneity of the glycans themselves can pose a challenge.
Future directions involve refining site-specific conjugation strategies to ensure precise control over the number and location of attached PEG chains or molecules nih.gov. Advances in analytical techniques are also crucial for the comprehensive characterization and separation of heterogeneous mixtures when they occur. Developing methods to control or predict the properties of heterogeneous mixtures is also an important area.
Development of Robust and Scalable Synthetic Routes
The development of robust and scalable synthetic routes for functionalized PEG linkers, including this compound, is essential for their broader application in research and potential therapeutic development. While the synthesis of PEG polymers is generally well-established, the introduction and protection of specific functional groups like aminooxy can present synthetic challenges uni.lunih.gov. The aminooxy moiety itself can be highly reactive, requiring careful handling and storage uni.lunih.gov. Strategies involving orthogonally protected aminooxy derivatives have been developed to overcome issues during peptide synthesis, for example uni.lunih.gov.
Ensuring the scalability of synthetic procedures for site-specific bioconjugation reagents remains a challenge. Future efforts are directed towards developing efficient synthesis and scalable production techniques for PEG linkers to deliver cost-effective products. This includes optimizing synthesis for increased efficiency and exploring de novo route development for novel functionalized PEGs.
Advancements in in vivo Stability and Biocompatibility of Conjugates
PEGylation is widely employed to improve the in vivo stability and pharmacokinetic properties of biomolecules, such as increasing circulation half-life and reducing immunogenicity. This compound, as a PEG-based linker, contributes to these benefits when used in conjugate formation. However, challenges related to the in vivo stability of the conjugate linkage and the biocompatibility of the PEG itself still exist.
The oxime bond formed by aminooxy ligation is generally considered hydrolytically stable amerigoscientific.comuni.lu, but its stability can be influenced by the specific chemical environment amerigoscientific.com. For certain applications, ensuring the long-term stability of the linkage in complex biological systems is critical. Conversely, in some drug delivery strategies, a cleavable linkage might be desired for controlled release of the payload.
While PEG is generally considered biocompatible and has received FDA approval for internal administration, potential issues such as the formation of anti-PEG antibodies and the observation of PEG-containing vacuoles in cells have been reported, which could limit the more extensive use of PEGylation. Future research aims to enhance the in vivo stability of conjugates and address potential immunogenicity or other biological responses to the PEG component or the conjugate as a whole.
Exploration of Novel Applications in Emerging Fields of Chemical Biology and Medicine
The unique reactivity of the aminooxy group and the beneficial properties of the PEG linker make this compound and similar compounds valuable for exploring novel applications. Aminooxy chemistry is already utilized in diverse areas, including the preparation of polymer-protein conjugates, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein-protein probes, PET tracers, and hydrogels uni.lu.
Future directions involve expanding the application of aminooxy-PEGylation in emerging fields. This includes the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where PEG linkers play a crucial role in connecting the different components. Aminooxy chemistry can be employed to attach payloads or E3 ligase ligands to antibodies or target proteins.
Q & A
Basic: What are the standard protocols for synthesizing bis-aminooxy-PEG4, and how can purity be validated?
Methodological Answer:
Synthesis typically involves coupling aminooxy groups to a tetraethylene glycol (PEG4) backbone via carbodiimide chemistry (e.g., EDC/NHS activation). Key steps include:
- Reagent Ratios : Optimize molar ratios (e.g., 1:2.5 for PEG4 diacid to aminooxy compound) to minimize side products .
- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents. Validate purity via:
Advanced: How do reaction conditions (pH, temperature) influence the conjugation efficiency of this compound with carbonyl-containing biomolecules?
Methodological Answer:
Conjugation efficiency depends on:
- pH : Aminooxy groups react optimally at pH 4–5 (acetate buffer) with carbonyls (e.g., ketones or aldehydes). Higher pH reduces reaction kinetics .
- Temperature : Room temperature (20–25°C) minimizes protein denaturation while allowing 12–24 hr for completion.
- Validation : Quantify unreacted carbonyls via UV-vis spectroscopy (e.g., 2,4-dinitrophenylhydrazine assay) or SDS-PAGE for protein conjugates .
Basic: What analytical techniques are critical for characterizing this compound conjugates?
Methodological Answer:
Use orthogonal methods:
Advanced: How can researchers resolve contradictions in reported conjugation efficiencies for this compound across studies?
Methodological Answer:
Contradictions often arise from:
- Variable Biomolecule Stability : Some proteins/peptides degrade under conjugation conditions. Pre-test stability via circular dichroism (CD) or thermal shift assays.
- Reagent Purity : Impurities in PEG4 (e.g., diol contaminants) reduce reactivity. Use SEC-HPLC to verify purity before reactions .
- Statistical Validation : Apply ANOVA or t-tests to compare replicates. Report confidence intervals to contextualize efficiency ranges .
Basic: What are the key considerations for designing a this compound crosslinking experiment in live-cell studies?
Methodological Answer:
- Biocompatibility : Use low cytotoxicity buffers (e.g., PBS with 0.1–1 mM EDTA).
- Concentration Gradient : Test 0.1–10 µM PEG4 to balance crosslinking efficacy and cell viability.
- Controls : Include unconjugated biomolecules and PEG4-only groups to isolate effects .
Advanced: How can computational modeling enhance the design of this compound-based drug delivery systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict PEG4 conformational flexibility and binding kinetics with target receptors.
- Docking Studies : Identify optimal aminooxy-carbonyl binding sites on proteins (e.g., using AutoDock Vina).
- Parameterization : Validate models against experimental data (e.g., SPR binding constants) to refine predictions .
Basic: What are common pitfalls in quantifying this compound concentration post-synthesis?
Methodological Answer:
- UV Interference : PEG4 lacks chromophores; use refractive index (RI) detectors in HPLC or colorimetric assays (e.g., iodine-starch method).
- Standard Curves : Prepare using PEG4 standards of known concentrations (e.g., 0.1–10 mg/mL) .
Advanced: How can researchers optimize this compound stability under long-term storage?
Methodological Answer:
- Lyophilization : Store in lyophilized form at -20°C with desiccants.
- Buffer Additives : Include 0.02% sodium azide (antimicrobial) and 1% trehalose (cryoprotectant).
- Stability Testing : Monitor degradation via SEC-HPLC monthly; discard if polydispersity index (PDI) exceeds 1.1 .
Basic: What ethical frameworks apply to in vivo studies using this compound-conjugated therapeutics?
Methodological Answer:
- Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample sizes.
- Data Transparency : Report all adverse events (e.g., immune reactions) in publications.
- Regulatory Compliance : Obtain approval from institutional animal care committees (IACUCs) .
Advanced: How can this compound be integrated into multi-step bioconjugation workflows without cross-reactivity?
Methodological Answer:
- Orthogonal Chemistry : Pair aminooxy reactions with click chemistry (e.g., azide-alkyne cycloaddition) for sequential conjugations.
- Stepwise Purification : Use affinity tags (e.g., His-tags) between reactions to isolate intermediates.
- Kinetic Monitoring : Track reaction progress via LC-MS to prevent over-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
